molecular formula C21H20ClN3O2S2 B2844236 N-(4-chlorophenyl)-2-((4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)thio)acetamide CAS No. 953992-19-3

N-(4-chlorophenyl)-2-((4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)thio)acetamide

Cat. No.: B2844236
CAS No.: 953992-19-3
M. Wt: 445.98
InChI Key: OWYMVPDGMLKZBQ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-((4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)thio)acetamide is a complex organic compound characterized by its unique molecular structure. This compound features a chlorophenyl group, a thiazole ring, and an acetamide moiety, making it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-2-((4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Acetamide Moiety: The acetamide group is typically introduced through an acylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the phenethylamino group.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety.

    Substitution: The chlorophenyl group can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or halogenating agents can facilitate substitution reactions.

Major Products:

    Oxidation Products: Oxidized derivatives of the thiazole ring or phenethylamino group.

    Reduction Products: Reduced forms of the acetamide moiety.

    Substitution Products: Various substituted derivatives of the chlorophenyl group.

Scientific Research Applications

N-(4-chlorophenyl)-2-((4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)thio)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-((4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N-(4-chlorophenyl)-2-((4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)thio)acetamide
  • N-(4-bromophenyl)-2-((4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)thio)acetamide
  • N-(4-fluorophenyl)-2-((4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)thio)acetamide

Uniqueness: this compound is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2S2/c22-16-6-8-17(9-7-16)24-20(27)14-29-21-25-18(13-28-21)12-19(26)23-11-10-15-4-2-1-3-5-15/h1-9,13H,10-12,14H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWYMVPDGMLKZBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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